![molecular formula C22H27N3O2S B2882876 N1-cyclopentyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898452-66-9](/img/structure/B2882876.png)
N1-cyclopentyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide
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Description
N1-cyclopentyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H27N3O2S and its molecular weight is 397.54. The purity is usually 95%.
BenchChem offers high-quality N1-cyclopentyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-cyclopentyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Orexin Receptors and Sleep Modulation
One study explores the role of orexin peptides, produced by lateral hypothalamic neurons, in maintaining wakefulness. The paper specifically looks at orexin-1 (OX1R) and orexin-2 (OX2R) receptors. Blockade of these receptors, particularly OX2R, is associated with sleep induction and prolongation, suggesting potential applications in sleep disorders (Dugovic et al., 2009).
Cancer Cell Inhibition
Another research focuses on quinazolinone-based derivatives and their effects on human cancer cell lines. A specific compound demonstrated potent cytotoxic activity against cervical, lung adenocarcinoma, and triple-negative breast cancer cells, indicating potential applications in cancer therapy (Riadi et al., 2021).
Cyclization and Chemical Synthesis
Studies also delve into the cyclization processes involving isoquinoline derivatives. For instance, the synthesis of quinolin-8-ols and tetrahydroquinolin-8-ols via cyclization of certain ketone oximes is explored, which has implications for advanced chemical synthesis and drug development (Uchiyama et al., 1998).
Pharmacological Studies
Research also includes pharmacological studies of compounds like N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines. These studies provide insights into their dopamine agonist properties, which could be relevant for neurological and psychiatric conditions (Jacob et al., 1981).
Conformational Analysis
Conformational analysis of tetrahydroisoquinoline-fused compounds has been conducted to understand their chemical behavior and potential pharmaceutical applications. Such research aids in the development of new drugs with specific desired properties (Schuster et al., 2008).
properties
IUPAC Name |
N'-cyclopentyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c26-21(22(27)24-18-8-3-4-9-18)23-14-19(20-10-5-13-28-20)25-12-11-16-6-1-2-7-17(16)15-25/h1-2,5-7,10,13,18-19H,3-4,8-9,11-12,14-15H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIFYTDTMRTTLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopentyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide |
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